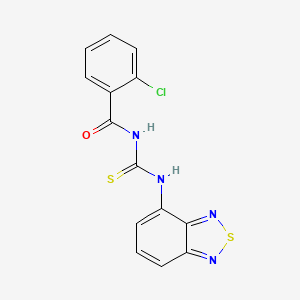![molecular formula C18H16ClFN2O2 B6114051 1-[(4-chlorophenyl)carbonyl]-N-(2-fluorophenyl)prolinamide](/img/structure/B6114051.png)
1-[(4-chlorophenyl)carbonyl]-N-(2-fluorophenyl)prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chlorophenyl)carbonyl]-N-(2-fluorophenyl)prolinamide is an organic compound characterized by the presence of a chlorophenyl group, a fluorophenyl group, and a prolinamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)carbonyl]-N-(2-fluorophenyl)prolinamide typically involves the following steps:
Formation of the Chlorophenyl Carbonyl Intermediate: This step involves the reaction of 4-chlorobenzoyl chloride with an appropriate base, such as triethylamine, to form the chlorophenyl carbonyl intermediate.
Coupling with 2-Fluoroaniline: The intermediate is then reacted with 2-fluoroaniline in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
化学反応の分析
Types of Reactions: 1-[(4-chlorophenyl)carbonyl]-N-(2-fluorophenyl)prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
1-[(4-chlorophenyl)carbonyl]-N-(2-fluorophenyl)prolinamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.
Material Science: Utilization in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Studies: Investigation of its biological activity and potential therapeutic effects in various disease models.
作用機序
The mechanism of action of 1-[(4-chlorophenyl)carbonyl]-N-(2-fluorophenyl)prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
- 1-[(4-chlorophenyl)carbonyl]-N-(2-chlorophenyl)prolinamide
- 1-[(4-fluorophenyl)carbonyl]-N-(2-fluorophenyl)prolinamide
- 1-[(4-bromophenyl)carbonyl]-N-(2-fluorophenyl)prolinamide
Comparison: 1-[(4-chlorophenyl)carbonyl]-N-(2-fluorophenyl)prolinamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which may confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions and biological assays.
特性
IUPAC Name |
1-(4-chlorobenzoyl)-N-(2-fluorophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c19-13-9-7-12(8-10-13)18(24)22-11-3-6-16(22)17(23)21-15-5-2-1-4-14(15)20/h1-2,4-5,7-10,16H,3,6,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJHVMGAWWAAHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1'-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-3-carboxylate](/img/structure/B6113981.png)
![2-{[4-(diethylamino)phenyl]amino}-6-propyl-4(3H)-pyrimidinone](/img/structure/B6113983.png)

![4-chloro-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzenesulfonamide](/img/structure/B6114005.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-piperidinamine](/img/structure/B6114006.png)
![2-[(5-methylthiophen-3-yl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B6114008.png)
![1-(Azepan-1-yl)-3-[2-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]propan-2-ol](/img/structure/B6114016.png)
![4-ethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]piperazine-1-carbothioamide](/img/structure/B6114022.png)
![N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B6114025.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6114037.png)
![4-{[(4-iodophenyl)amino]carbonyl}isophthalic acid](/img/structure/B6114047.png)
![4-(1H-indol-3-yl)-1-[4-(phenylcarbonyl)piperazin-1-yl]butan-1-one](/img/structure/B6114050.png)
![4-(3-{1-[4-(benzyloxy)benzyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6114053.png)
